molecular formula C9H9NOS B1276173 2-(Benzo[d]thiazol-2-yl)ethanol CAS No. 46055-91-8

2-(Benzo[d]thiazol-2-yl)ethanol

Cat. No.: B1276173
CAS No.: 46055-91-8
M. Wt: 179.24 g/mol
InChI Key: LRMUYWUZEQHQLA-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)ethanol is a heterocyclic compound that features a benzothiazole ring fused with an ethanol group.

Biochemical Analysis

Biochemical Properties

2-(Benzo[d]thiazol-2-yl)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For example, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits optimal biological responses without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It has been found to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to interact with membrane transporters that facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins within the cytoplasm and organelles help in its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)ethanol typically involves the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate. These reactions are often carried out in the presence of a catalyst and under controlled temperature conditions . For instance, the condensation of 2-aminothiophenol with benzaldehydes in ethanol, using a catalytic quantity of glacial acetic acid, is a common method . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of nonocatalysts and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)ethanol is unique due to its specific structure, which combines the benzothiazole ring with an ethanol group. This combination enhances its solubility and reactivity, making it more versatile for various applications compared to its analogs .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUYWUZEQHQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407082
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46055-91-8
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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